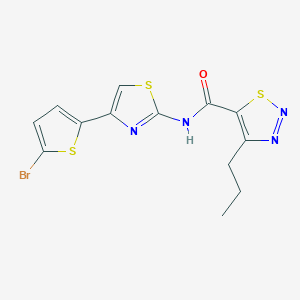

N-(4-(5-bromo-2-tienil)tiazol-2-il)-4-propil-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11BrN4OS3 and its molecular weight is 415.34. The purity is usually 95%.

BenchChem offers high-quality N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados sintetizados de este compuesto han sido evaluados por su actividad antimicrobiana in vitro contra especies bacterianas tanto Gram-positivas como Gram-negativas, así como cepas fúngicas .

- Específicamente, los compuestos d1, d2 y d3 demostraron efectos antimicrobianos prometedores. Los derivados de tiazol como este son valiosos para combatir la resistencia microbiana .

- Notablemente, los compuestos d6 y d7 exhibieron una actividad significativa contra las células de cáncer de mama .

- Estos resultados sugieren que estos derivados podrían servir como compuestos líderes para el diseño racional de fármacos .

- Estos incluyen actividades antiinflamatorias, antibacterianas, antifúngicas, antituberculosas y antitumorales .

- Los derivados de tiazol tienen mecanismos que bloquean la biosíntesis de lípidos bacterianos, contribuyendo a sus efectos antimicrobianos .

Actividad Antimicrobiana

Potencial Antitumoral

Estudios de Acoplamiento Molecular

Desarrollo de Fármacos para la Tuberculosis

Núcleo de Tiazol Heterocíclico

Desafíos en el Tratamiento del Cáncer

En resumen, este compuesto es prometedor en la investigación antimicrobiana, el tratamiento del cáncer y el desarrollo de fármacos. Su estructura única y sus diversas aplicaciones lo convierten en un área de estudio emocionante para científicos e investigadores . Si necesita más información o tiene alguna pregunta adicional, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s possible that this compound may also target microbial pathogens and cancerous cells.

Mode of Action

Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, these compounds may interact with specific receptors or enzymes in cancer cells, disrupting their normal function and leading to cell death .

Biochemical Pathways

Based on the potential antimicrobial and anticancer activities, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria or cancer cells, such as lipid biosynthesis in bacteria or signal transduction pathways in cancer cells .

Pharmacokinetics

Molecular docking studies of similar compounds have shown promising results, suggesting that these compounds may have good bioavailability and could potentially be used as lead compounds for rational drug designing .

Result of Action

Based on the potential antimicrobial and anticancer activities, it can be inferred that the compound may lead to the death of bacterial cells or cancer cells .

Actividad Biológica

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, with the molecular formula C13H11BrN4OS3 and a molecular weight of 415.34 g/mol, is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H11BrN4OS3 |

| Molecular Weight | 415.34 g/mol |

| Purity | Typically ≥ 95% |

| CAS Number | 1203383-12-3 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth by disrupting lipid biosynthesis essential for cell membrane integrity. This action may involve interference with fatty acid synthesis pathways, leading to cell lysis and death.

- Anticancer Activity : The compound's structure suggests potential interactions with key cellular targets involved in cancer progression. It may inhibit critical processes such as DNA replication and cell division, which are hallmarks of neoplastic transformation. The thiazole and thiadiazole moieties are known to engage in interactions with kinases and other proteins involved in tumorigenesis .

Antimicrobial Studies

Research indicates that compounds similar to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibit significant antimicrobial properties. For instance:

- In vitro Studies : A study demonstrated that derivatives of thiadiazole showed effective inhibition against various bacterial strains, suggesting that this compound may share similar properties.

Anticancer Studies

The anticancer potential has been evaluated through various assays:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have shown promising anti-proliferative effects. The compound induced apoptosis and cell cycle arrest in these cells, indicating its potential as a therapeutic agent .

Case Studies

- Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their anticancer activities. One notable derivative demonstrated an IC50 value of 12.73 μg/mL against HepG2 liver cancer cells, highlighting the potential of thiadiazole-containing compounds in oncology .

- Molecular Docking Studies : Docking studies have suggested that N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can effectively bind to target proteins involved in cancer pathways, providing insights into its mechanism of action at the molecular level .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that compounds within this chemical class may exhibit favorable bioavailability profiles. Molecular docking studies suggest good binding affinities to biological targets, which is crucial for their therapeutic efficacy.

Propiedades

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4OS3/c1-2-3-7-11(22-18-17-7)12(19)16-13-15-8(6-20-13)9-4-5-10(14)21-9/h4-6H,2-3H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXMMYMCBLOOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.